Superior Mosquito Larvicidal Potency: Curzerene vs. γ-Elemene and trans-β-Elemenone
In a direct comparison of isolated sesquiterpenes against mosquito larvae, curzerene exhibited substantially higher toxicity compared to its co-occurring analogs γ-elemene and trans-β-elemenone. Curzerene's potency was 2.5x to 2.6x greater than γ-elemene and 1.5x to 1.6x greater than trans-β-elemenone across three mosquito species [1].
| Evidence Dimension | Larvicidal Activity (LC50) |
|---|---|
| Target Compound Data | LC50 = 4.14 µg/mL (An. subpictus), 4.57 µg/mL (Ae. albopictus), 5.01 µg/mL (Cx. tritaeniorhynchus) |
| Comparator Or Baseline | γ-elemene: LC50 = 10.53, 11.29, 12.18 µg/mL; trans-β-elemenone: LC50 = 6.13, 6.74, 7.32 µg/mL |
| Quantified Difference | Curzerene is 2.5x more potent than γ-elemene and 1.5x more potent than trans-β-elemenone (based on An. subpictus LC50 values) |
| Conditions | In vitro larvicidal assay against third-instar mosquito larvae; exposure for 24h. |
Why This Matters
For vector control programs, selecting the most potent active compound (curzerene) maximizes efficacy and can reduce the required application dose, potentially minimizing environmental impact and formulation costs.
- [1] Giovanni Benelli, et al. 'Curzerene, trans-β-elemenone, and γ-elemene as effective larvicides against Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus: toxicity on non-target aquatic predators.' Environ Sci Pollut Res. 2018; 25: 10272–10282. View Source
